molecular formula C12H16ClNO2 B14086291 Tert-butyl 2-(2-amino-4-chlorophenyl)acetate

Tert-butyl 2-(2-amino-4-chlorophenyl)acetate

Cat. No.: B14086291
M. Wt: 241.71 g/mol
InChI Key: QCPZKTHDWKDREP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is an organic compound that features a tert-butyl ester group attached to a phenyl ring substituted with an amino and a chlorine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate typically involves the esterification of 2-(2-amino-4-chlorophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Tert-butyl 2-(2-amino-4-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-4-chlorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and chlorine groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring.

    Tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: Contains a chlorosulfonyl group instead of an amino group.

    2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane: Features an oxirane ring instead of an amino group.

Uniqueness

Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is unique due to the combination of its tert-butyl ester group and the specific substitution pattern on the phenyl ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

tert-butyl 2-(2-amino-4-chlorophenyl)acetate

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)6-8-4-5-9(13)7-10(8)14/h4-5,7H,6,14H2,1-3H3

InChI Key

QCPZKTHDWKDREP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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